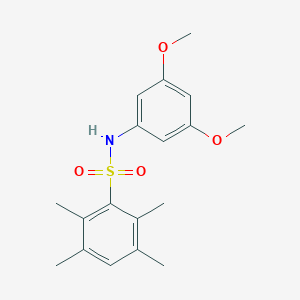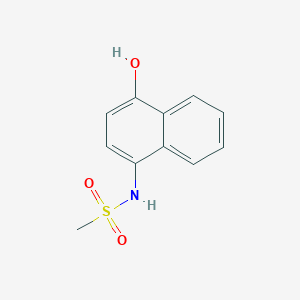amino]benzoic acid](/img/structure/B229740.png)
2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid, also known as ISB, is a chemical compound that has been studied extensively for its potential applications in scientific research. ISB is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body, and inhibition of this enzyme can lead to a range of physiological effects.
Biochemical and Physiological Effects:
2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and modulation of intracellular signaling pathways. 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid in lab experiments is its ability to selectively target carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid. One area of interest is the development of more selective inhibitors of carbonic anhydrase that can be used in a range of experimental systems. Additionally, there is interest in exploring the potential of 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid and its potential for off-target effects in experimental systems.
Métodos De Síntesis
2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid can be synthesized through a multistep process involving the reaction of 4-iodoaniline with methyl sulfone, followed by the reaction of the resulting product with 2-aminobenzoic acid. This process results in the formation of 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid as a white solid with a melting point of 246-248°C.
Aplicaciones Científicas De Investigación
2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid has been shown to have a wide range of potential applications in scientific research. One of the most notable uses of 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid is in the study of protein-protein interactions. 2-[[(4-Iodophenyl)sulfonyl](methyl)amino]benzoic acid has been used as a probe to identify and characterize protein-protein interactions in a variety of systems, including in vitro and in vivo experiments.
Propiedades
Fórmula molecular |
C14H12INO4S |
|---|---|
Peso molecular |
417.22 g/mol |
Nombre IUPAC |
2-[(4-iodophenyl)sulfonyl-methylamino]benzoic acid |
InChI |
InChI=1S/C14H12INO4S/c1-16(13-5-3-2-4-12(13)14(17)18)21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,17,18) |
Clave InChI |
VVOWLNUXUAGTCN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)I |
SMILES canónico |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)


![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)


![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)


![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)



![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)